molecular formula C8H8F3NO3S B13595886 4-(Trifluoromethyl)benzyl sulfamate

4-(Trifluoromethyl)benzyl sulfamate

Cat. No.: B13595886
M. Wt: 255.22 g/mol
InChI Key: PAOUVGNLURELSL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzyl sulfamate: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl sulfamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl sulfamate typically involves the reaction of 4-(Trifluoromethyl)benzylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzyl sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: 4-(Trifluoromethyl)benzyl sulfamate is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts desirable properties to the resulting compounds, making it valuable in the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique chemical structure can be exploited to develop pharmaceuticals with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzyl sulfamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target molecules, leading to increased potency and selectivity. The sulfamate group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzylamine: This compound is similar in structure but lacks the sulfamate group. It is used in organic synthesis and has applications in medicinal chemistry.

    4-(Trifluoromethyl)phenylmethanamine: Another related compound, differing by the presence of a methanamine group instead of sulfamate.

Uniqueness: 4-(Trifluoromethyl)benzyl sulfamate is unique due to the combination of the trifluoromethyl and sulfamate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl sulfamate

InChI

InChI=1S/C8H8F3NO3S/c9-8(10,11)7-3-1-6(2-4-7)5-15-16(12,13)14/h1-4H,5H2,(H2,12,13,14)

InChI Key

PAOUVGNLURELSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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